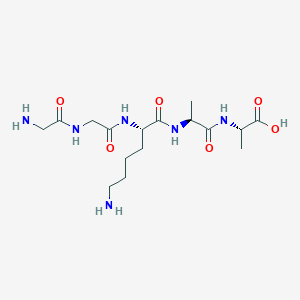

H-Gly-Gly-Lys-Ala-Ala-OH

Übersicht

Beschreibung

The compound H-Gly-Gly-Lys-Ala-Ala-OH is a pentapeptide consisting of glycine, glycine, lysine, alanine, and alanine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Lys-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form active esters.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Gly-Lys-Ala-Ala-OH: can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify the side chains of amino acids like lysine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents and acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of H-Gly-Gly-Lys-Ala-Ala-OH typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Activation of Amino Acids : Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form active esters.

- Coupling : Activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection : Removal of protecting groups on the amino acids.

- Cleavage : The completed peptide is cleaved from the resin and purified.

Industrial Production

Automated peptide synthesizers are often used for large-scale production, ensuring high purity and efficiency in synthesizing peptides like This compound .

Chemistry

- Model Compound for Peptide Synthesis : This compound serves as a model compound to study peptide synthesis reactions and mechanisms. It is valuable in understanding the dynamics of peptide bond formation and stability under various conditions.

Biology

- Protein-Protein Interactions : Research indicates that this pentapeptide may play a role in facilitating protein-protein interactions essential for cellular signaling pathways. The lysine residue is particularly significant due to its capacity for hydrogen bonding and electrostatic interactions.

Medicine

- Therapeutic Potential : Investigations into the immunomodulatory effects of This compound suggest potential applications in therapeutic settings, particularly in modulating immune responses. Its ability to influence biological pathways positions it as a candidate for further exploration in drug development.

Industry

- Peptide-Based Materials : This compound is utilized in developing peptide-based materials and hydrogels for biomedical applications. Its unique structural properties make it suitable for creating biomaterials with specific functionalities.

Research indicates that This compound exhibits various biological activities, including potential anti-inflammatory effects. Its role in modulating immune responses makes it a subject of interest for further studies aimed at therapeutic applications.

Case Studies and Research Findings

- Immunomodulatory Effects : A study demonstrated that peptides similar to This compound can enhance immune cell activation, suggesting potential therapeutic roles in immunotherapy.

- Peptide Stability Studies : Research on the stability of this pentapeptide under physiological conditions revealed insights into its potential use as a drug delivery vehicle due to its stability against enzymatic degradation.

Wirkmechanismus

The mechanism of action of H-Gly-Gly-Lys-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity. The peptide can modulate biological pathways by acting as a substrate or inhibitor of enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Gly-Lys-Ala-Val-OH: Another lysine-containing peptide with similar immunomodulatory properties.

Fmoc-Gly-Gly: A dipeptide used in hydrogel formation.

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with potential immunoactive properties.

Uniqueness

H-Gly-Gly-Lys-Ala-Ala-OH: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two alanine residues at the C-terminus can influence the peptide’s stability and interactions with other molecules.

Biologische Aktivität

Introduction

H-Gly-Gly-Lys-Ala-Ala-OH, a synthetic peptide composed of five amino acids (glycine, glycine, lysine, alanine, and alanine), has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method involves several key steps:

- Activation of Amino Acids : Using reagents like dicyclohexylcarbodiimide (DCC) to activate amino acids.

- Coupling : Activated amino acids are sequentially coupled to a resin-bound peptide chain.

- Deprotection : Protective groups on the amino acids are removed to facilitate further coupling.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified for analysis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The lysine residue plays a crucial role through:

- Hydrogen Bonding : Enhancing binding affinity to target proteins.

- Electrostatic Interactions : Influencing the specificity of the peptide's action.

These interactions can modulate various biological pathways by acting as substrates or inhibitors .

1. Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties. It has been shown to influence cytokine production and enhance immune responses in vitro. For instance, studies have demonstrated that similar peptides can increase the production of interleukins and other immune mediators, suggesting potential applications in immunotherapy .

2. Antioxidant Activity

Peptides with structural similarities to this compound have exhibited significant antioxidant properties. These activities are crucial for protecting cells against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be measured through assays assessing the reduction of reactive oxygen species (ROS) levels in cell cultures .

3. Neuroprotective Effects

Preliminary studies suggest that this peptide may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. By modulating oxidative stress and inflammation in neuronal cells, it may help preserve cognitive function .

4. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in various models. By inhibiting pro-inflammatory cytokines, it could be beneficial in treating inflammatory diseases .

Case Study 1: Immunomodulation

A study investigated the effects of this compound on macrophage activation. Results demonstrated a significant increase in nitric oxide production and phagocytic activity compared to controls, indicating its potential as an immunomodulator.

Case Study 2: Antioxidant Activity

In vitro assays using Caco-2 cells showed that treatment with this compound resulted in a marked decrease in intracellular ROS levels, supporting its role as an antioxidant agent.

Data Summary

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVYFATVCRKJC-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724133 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68171-99-3 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.